molecular formula C16H21FN2O4 B2376903 methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396560-56-7

methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2376903
CAS RN: 1396560-56-7
M. Wt: 324.352
InChI Key: FKXGIUIJBXSFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C16H21FN2O4 and its molecular weight is 324.352. The purity is usually 95%.
BenchChem offers high-quality methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Prooxidant Effects

Methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives exhibit both antioxidant and prooxidant effects, influenced by their molecular structure and distribution within a reaction system. For instance, 7-fluoro-4-hydroxyquinoline, a related compound, showed potential as an antioxidant drug, particularly in comparison to its chloro counterpart (Liu, Han, Lin, & Luo, 2002).

Antibacterial Applications

These compounds have significant antibacterial properties. A study by Kuramoto et al. (2003) demonstrated potent antibacterial activities in various derivatives against both Gram-positive and Gram-negative bacteria, indicating potential as novel antibacterial agents (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003). Additionally, Senthilkumar et al. (2009) synthesized and evaluated similar compounds for their antimycobacterial properties, finding notable activity against Mycobacterium tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

Neurochemical and Behavioral Effects

A 2017 study by Pesarico et al. investigated 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), a similar compound, for its effects on self-care behavior and neurochemical parameters in rats subjected to maternal separation stress. The study found significant modulation of the glutamatergic/GABAergic systems, suggesting potential applications in neuropsychiatric disorders (Pesarico, Rosa, Stangherlin, Mantovani, Zeni, & Nogueira, 2017).

Design and Synthesis for Respiratory Pathogens

Odagiri et al. (2013) explored the design, synthesis, and biological evaluations of novel quinoline derivatives with potent antibacterial activity against respiratory pathogens. Their research indicated the compound's effectiveness against a range of pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).

properties

IUPAC Name

methyl 7-fluoro-1-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4/c1-16(2,9-20)18-14(21)13-12-8-11(17)5-4-10(12)6-7-19(13)15(22)23-3/h4-5,8,13,20H,6-7,9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXGIUIJBXSFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1C2=C(CCN1C(=O)OC)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.